molecular formula C14H18N2O2 B14889937 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile

3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile

Cat. No.: B14889937
M. Wt: 246.30 g/mol
InChI Key: HURBWQYOLYTZHZ-UHFFFAOYSA-N
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Description

3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a benzonitrile group attached to a piperidine ring via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 3-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the bromoethoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-(2-(4-oxopiperidin-1-yl)ethoxy)benzonitrile.

    Reduction: Formation of 3-(2-(4-aminopiperidin-1-yl)ethoxy)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Aminopiperidin-1-yl)ethoxy)benzonitrile
  • 3-(2-(4-Methoxypiperidin-1-yl)ethoxy)benzonitrile
  • 3-(2-(4-Methylpiperidin-1-yl)ethoxy)benzonitrile

Uniqueness

3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile

InChI

InChI=1S/C14H18N2O2/c15-11-12-2-1-3-14(10-12)18-9-8-16-6-4-13(17)5-7-16/h1-3,10,13,17H,4-9H2

InChI Key

HURBWQYOLYTZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCOC2=CC=CC(=C2)C#N

Origin of Product

United States

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